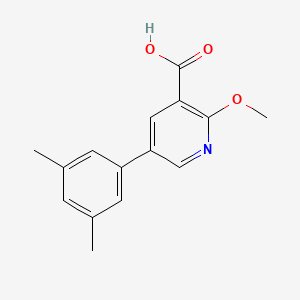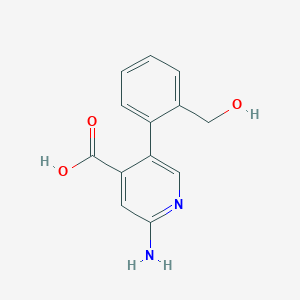
2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% (2C5HPN) is an important organic compound used in a variety of scientific research applications. It is a white, slightly hygroscopic crystalline solid with a melting point of 141-143°C and is soluble in water and alcohol. It is a derivative of nicotinic acid and is used in the synthesis of various drugs and other compounds.
Wirkmechanismus
2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 activity reduces inflammation and has been shown to be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory, antithrombotic, and neuroprotective properties. In addition, it has been shown to reduce the production of proinflammatory cytokines and to inhibit the activity of several enzymes involved in the metabolism of lipids and carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has been shown to have anti-inflammatory, antithrombotic, and neuroprotective properties. However, it is important to note that the compound is not approved for use in humans, and its safety in humans has not been established.
Zukünftige Richtungen
The potential applications of 2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% in the treatment of various diseases are currently being explored. In particular, further research is needed to assess the safety and efficacy of the compound in humans. Additionally, further research is needed to better understand the mechanism of action of 2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% and to identify other potential therapeutic targets. Finally, further research is needed to develop new synthetic methods for the synthesis of 2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% and other related compounds.
Synthesemethoden
2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 2-chloro-5-methylphenol with 2-hydroxyethyl-3-methyl-4-pyridinone in the presence of an acid catalyst. The second step involves the reaction of the resulting product with 2-hydroxyethyl-3-methyl-4-pyridinone in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2-hydroxymethylphenyl)nicotinic acid, 95% is used in a variety of scientific research applications, including the synthesis of drugs and other compounds. It is also used for the synthesis of nicotinic acid derivatives, which have been shown to have anti-inflammatory, antithrombotic, and neuroprotective properties.
Eigenschaften
IUPAC Name |
2-chloro-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-12-11(13(17)18)5-9(6-15-12)10-4-2-1-3-8(10)7-16/h1-6,16H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJRZDJFVHPKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687099 |
Source


|
| Record name | 2-Chloro-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261973-99-2 |
Source


|
| Record name | 2-Chloro-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














